molecular formula C15H24F3NOSi B6259298 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 130408-88-7

2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B6259298
CAS No.: 130408-88-7
M. Wt: 319.4
InChI Key:
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Description

2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a fluorinated organic compound with the molecular formula C15H24F3NOSi and a molecular weight of 319.44 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a pyrrole ring, and a silyl group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrole ring using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and other aromatic interactions. The silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is unique due to its combination of a trifluoromethyl group, a pyrrole ring, and a silyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

130408-88-7

Molecular Formula

C15H24F3NOSi

Molecular Weight

319.4

Purity

90

Origin of Product

United States

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